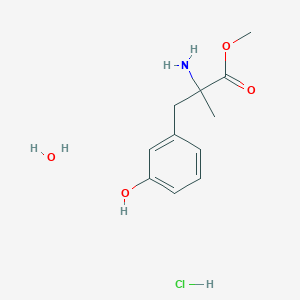

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

Descripción general

Descripción

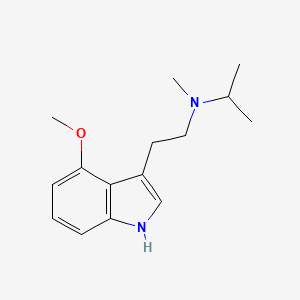

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . Another approach involved the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to obtain condensed pyrazoles . Additionally, a direct synthesis method was described for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate using a 3+2 annulation method . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction . Similarly, the crystal structure and properties of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate were elucidated using X-ray diffraction . These studies provide insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was used to synthesize N-acetylated derivatives through reactions with acetic anhydride . The reactivity of the amino group in the pyrazole ring is a key feature that can be exploited for further functionalization. Moreover, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates through a four-component reaction demonstrates the potential for creating complex molecules with pyrazole as the core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using various spectroscopic and computational methods. For example, DFT calculations were used to analyze the antioxidant properties of a novel pyrazole derivative . The study of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate involved DFT calculations to investigate the molecular electrostatic potential and leading molecular orbitals, providing insights into the compound's properties . These analyses are essential for understanding the stability, reactivity, and potential applications of pyrazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of condensed pyrazoles. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain various alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to different condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones (Arbačiauskienė et al., 2011).

Condensation Reactions

The compound has also been involved in selective cyclocondensation reactions. Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, for example, undergoes cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).

Crystal Structure and DFT Study

In 2023, Zhao and Wang conducted a study on ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative of pyrazole. This study involved synthesizing the compound, analyzing its purity, and determining its crystal structure through X-ray diffraction analysis. Density Functional Theory (DFT) calculations were used to analyze its molecular structure, revealing insights into some of the physical and chemical properties of the compound (Zhao & Wang, 2023).

Regioselective Synthesis and Ultrasonic Irradiation

A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized using ultrasound irradiation. This methodology significantly reduced reaction times and achieved high regioselectivity and yields (Machado et al., 2011).

Coordination Polymers

The compound has also been utilized in the synthesis of coordination polymers. For example, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate and used to assemble coordination polymers with Zn(II) and Cd(II) ions (Cheng et al., 2017).

Corrosion Inhibitors for Mild Steel

In the field of materials science, pyrazole derivatives, including those synthesized from this compound, have been investigated as corrosion inhibitors for mild steel, useful in industrial pickling processes. These compounds demonstrated high efficiency and were studied using various analytical techniques (Dohare et al., 2017).

Safety and Hazards

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

Mecanismo De Acción

- It could potentially inhibit phosphodiesterase (PDE) enzymes, similar to dipyridamole . By blocking PDE, it would prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mode of Action

: Dipyridamole: Uses, Interactions, Mechanism of Action | DrugBank Online

Análisis Bioquímico

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interactions of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that pyrazoles can undergo proton exchange, a process that could potentially influence their binding interactions with biomolecules

Propiedades

IUPAC Name |

ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCQGGPBWUREHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647344 | |

| Record name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017802-86-6 | |

| Record name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

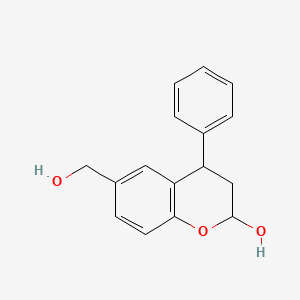

![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

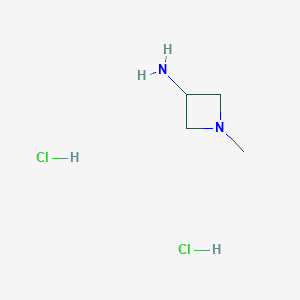

![Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B3030827.png)

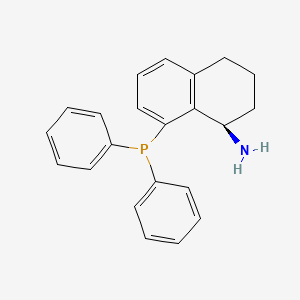

![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)

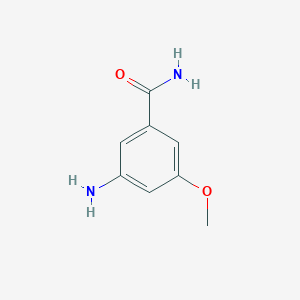

![(2R,3R)-3-Hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B3030832.png)